Glycerol triglycidyl ether

Descripción

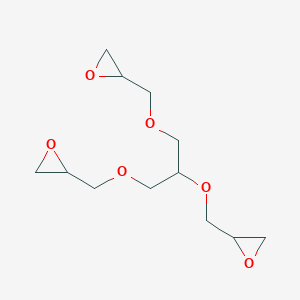

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1(13-3-10-5-16-10)9(15-7-12-8-18-12)2-14-4-11-6-17-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEWHONLFGZGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(COCC2CO2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31305-91-6 | |

| Record name | Oxirane, 2,2′,2′′-[1,2,3-propanetriyltris(oxymethylene)]tris-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00884584 | |

| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13236-02-7 | |

| Record name | Glycerol triglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13236-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglycidylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013236027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-tris(2,3-epoxypropoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGLYCIDYLGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KVT2Q7Z17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGLYCIDYLGLYCEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

An In-depth Technical Guide to the Synthesis and Characterization of Glycerol Triglycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Glycerol triglycidyl ether (GTGE) is a trifunctional aliphatic epoxy compound with a central glycerol backbone and three reactive glycidyl ether groups.[1] Its high reactivity makes it a valuable crosslinking agent in the development of complex, three-dimensional polymer networks for advanced materials and drug delivery systems.[1] This guide provides a comprehensive overview of the synthesis and characterization of GTGE, including detailed experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of glycerol triglycidyl ether is presented in Table 1.

| Property | Value |

| IUPAC Name | 2-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane |

| CAS Number | 13236-02-7 |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molar Mass | 260.286 g·mol⁻¹ |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.229 g/cm³ |

| Flash Point | 113 °C |

Synthesis of Glycerol Triglycidyl Ether

The most common and industrially favored method for synthesizing GTGE is a two-step process utilizing glycerol and epichlorohydrin as primary reactants.[1][3][5] This method is advantageous due to the availability of raw materials and the controllable nature of the reaction.[5]

Synthesis Pathway

The synthesis proceeds in two main stages:

-

Ring-Opening Reaction (Formation of Halohydrin Intermediate): Glycerol reacts with epichlorohydrin in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.[1][3][5] The hydroxyl groups of glycerol attack the epoxide ring of epichlorohydrin, leading to the formation of a halohydrin intermediate.[1]

-

Dehydrochlorination (Ring-Closing Reaction): The intermediate product is then treated with a base, typically sodium hydroxide, to induce dehydrochlorination.[1][3][6] This step results in the formation of the three epoxy rings, yielding glycerol triglycidyl ether.[3]

Optimal Reaction Conditions

Detailed research has identified optimal conditions for the two-step synthesis method to achieve high yields.[1][5]

| Parameter | Step 1: Ring-Opening | Step 2: Dehydrochlorination |

| Molar Ratio | Glycerol : Epichlorohydrin = 3.0 : 1.0 | Epichlorohydrin : Sodium Hydroxide = 1.0 : 1.5 |

| Catalyst Dosage | 0.60% of total reactant mass | - |

| Reaction Temperature | 60°C | 35°C |

| Reaction Time | 4 hours | 4 hours |

| Yield | \multicolumn{2}{c | }{Up to 71.6%} |

Experimental Protocol for Synthesis

The following protocol details the two-step synthesis of glycerol triglycidyl ether:

Materials:

-

Glycerol

-

Epichlorohydrin

-

Boron trifluoride etherate (catalyst)

-

Sodium hydroxide (40% aqueous solution)

-

Three-necked flask equipped with a stirrer and water bath

Procedure:

Step 1: Ring-Opening Reaction

-

Add 0.1 mol (9.2 g) of glycerol to the three-necked flask.[5]

-

Initiate stirring and heat the flask in a water bath to a stable temperature of 60°C.[5]

-

Quickly add 0.0015 mol (0.60% of the total reactant mass) of boron trifluoride etherate catalyst to the flask and seal it.[5]

-

Maintain the reaction at 60°C for 4 hours with continuous stirring.[5]

Step 2: Dehydrochlorination

-

After the initial 4-hour reaction, allow the mixture to cool to room temperature.[5]

-

Add a 40% sodium hydroxide solution in an amount approximately equal to the mass of epichlorohydrin used.[5]

-

Maintain the reaction mixture at 35°C for 4 hours with continuous stirring.[5]

-

After the reaction is complete, filter the mixture to remove any insoluble substances.[5]

-

Remove water and any unreacted epichlorohydrin from the filtrate. The remaining residue is the glycerol triglycidyl ether product.[5]

Characterization of Glycerol Triglycidyl Ether

The successful synthesis and purity of glycerol triglycidyl ether are confirmed through various analytical techniques, primarily Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in the glycerol triglycidyl ether molecule.

Experimental Protocol:

-

Obtain a small sample of the purified glycerol triglycidyl ether.

-

Place the sample on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

-

Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

-

Analyze the resulting spectrum for characteristic absorption peaks.

Expected Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~910 | Characteristic epoxy ring vibrations |

| Not specified | Ether linkages |

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of glycerol triglycidyl ether by analyzing the chemical environment of its protons.

Experimental Protocol:

-

Dissolve a small amount of the purified glycerol triglycidyl ether in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using an NMR spectrometer.

-

Process and analyze the spectrum to identify the chemical shifts (δ) and signal multiplicities.

Expected Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| 2.5–3.5 | Protons of the epoxide groups |

| 3.6–4.2 | Protons associated with the ether linkages |

Source:[1]

Physical Property Analysis

In addition to spectroscopic methods, the physical properties of the synthesized glycerol triglycidyl ether, such as viscosity and density, are measured to ensure they are within the expected range for the pure compound and to assess its suitability for various formulations.[1]

References

- 1. Glycerol triglycidyl ether | 13236-02-7 | Benchchem [benchchem.com]

- 2. Glycerol triglycidyl ether | 13236-02-7 | FG173064 [biosynth.com]

- 3. Glycerol triglycidyl ether - Wikipedia [en.wikipedia.org]

- 4. Triglycidylglycerol | C12H20O6 | CID 25795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy Glycerol triglycidyl ether (EVT-315793) | 13236-02-7 [evitachem.com]

An In-depth Technical Guide to Glycerol Triglycidyl Ether (CAS: 13236-02-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Glycerol triglycidyl ether (GTE), a trifunctional epoxide monomer with significant utility in material science and emerging potential in pharmaceutical formulations.

Chemical and Physical Properties

Glycerol triglycidyl ether is a colorless to pale yellow liquid known for its high reactivity, stemming from its three epoxy groups.[1][2][3] This trifunctional nature makes it an effective crosslinking agent.[4] It is soluble in organic solvents with limited solubility in water.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Glycerol triglycidyl ether.

| Property | Value | Source(s) |

| CAS Number | 13236-02-7 | [4] |

| Molecular Formula | C₁₂H₂₀O₆ | [2][4] |

| Molecular Weight | 260.28 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 378.7 ± 42.0 °C (Predicted) | [2] |

| Density | 1.251 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 158.7 °C | [5] |

Synthesis and Manufacturing

The industrial synthesis of Glycerol triglycidyl ether is typically a two-step process involving the reaction of glycerol with epichlorohydrin, followed by dehydrochlorination.[4][6]

Synthesis Workflow

Caption: Synthesis of Glycerol Triglycidyl Ether.

Detailed Experimental Protocol for Synthesis

The following protocol outlines the laboratory-scale synthesis of Glycerol triglycidyl ether:

-

Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 0.1 mol (9.2 g) of glycerol.

-

Addition of Reagents: Add 0.3 mol (27.75 g) of epichlorohydrin to the flask.

-

Catalysis and First Step Reaction: Begin stirring and heat the mixture in a water bath to 60°C. Once the temperature is stable, add 0.0015 mol of a Lewis acid catalyst (e.g., boron trifluoride etherate). Maintain the reaction at 60°C for 4 hours.

-

Cooling: After 4 hours, cool the reaction mixture to room temperature.

-

Dehydrochlorination: Add a 40% sodium hydroxide solution in a 1.5:1 molar ratio relative to the initial amount of epichlorohydrin. Conduct this ring-closing reaction at 35°C for 4 hours.

-

Purification: After the reaction is complete, filter the mixture to remove insoluble salts. The filtrate is then subjected to vacuum distillation to remove water and unreacted epichlorohydrin, yielding the final product, Glycerol triglycidyl ether. A yield of approximately 71.6% can be expected under these optimized conditions.

Core Applications and Mechanisms

The primary utility of Glycerol triglycidyl ether lies in its function as a crosslinking agent and a reactive diluent, particularly in epoxy resin formulations.[6]

Crosslinking Mechanism

The three highly reactive epoxy groups of GTE can undergo ring-opening reactions with nucleophiles such as amines, acids, and hydroxyl groups.[1] This forms stable covalent bonds, leading to the formation of a dense, three-dimensional polymer network.

References

Molecular structure and reactivity of glycerol triglycidyl ether.

An In-depth Technical Guide to the Molecular Structure and Reactivity of Glycerol Triglycidyl Ether

Introduction

Glycerol triglycidyl ether (GTE) is a trifunctional aliphatic epoxy compound valued for its role as a crosslinking agent, reactive diluent, and polymer modifier.[1] Its molecular architecture, derived from the renewable resource glycerol, features a central glycerol backbone with three highly reactive glycidyl ether groups.[1][2] This structure allows for the formation of dense, three-dimensional polymer networks, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of various materials.[2] GTE is frequently employed in the formulation of coatings, adhesives, sealants, elastomers (CASE applications), composites, and in biomedical applications such as drug delivery systems.[1][3][4]

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and reactivity of glycerol triglycidyl ether. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an examination of its primary chemical reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or investigating this versatile epoxy monomer.

Table 1: Physicochemical Properties of Glycerol Triglycidyl Ether

| Property | Value | References |

| IUPAC Name | 2-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane | [1][3] |

| CAS Number | 13236-02-7 | [1][3] |

| Molecular Formula | C₁₂H₂₀O₆ | [1][5] |

| Molecular Weight | 260.28 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow transparent liquid | [1][2][5] |

| Density (25°C) | 1.20 - 1.25 g/cm³ | [5][6] |

| Viscosity (25°C) | 100 - 200 mPa·s | [5][7] |

| Epoxy Equivalent Weight (EEW) | 143 - 154 g/eq | [7] |

| Weight Per Epoxide (WPE) | 135 - 155 g/eq | [4] |

| Epoxy Value | 0.65 - 0.70 eq/100g | [7] |

| Solubility | Soluble in most organic solvents; insoluble in water | [2][5] |

| Flash Point | 113 °C | [6] |

Molecular Structure and Stereochemistry

The core of glycerol triglycidyl ether is a propane-1,2,3-triol (glycerol) molecule where the hydrogen atom of each hydroxyl group is replaced by a glycidyl group (-CH₂-CH(O)CH₂) via an ether linkage.[1] The presence of three epoxy (oxirane) rings on a flexible aliphatic backbone is the defining feature of its structure, conferring its high reactivity and utility as a crosslinker.[1]

The central carbon (C2) of the glycerol backbone is a prochiral center. Furthermore, each of the three glycidyl groups contains a chiral center at the C2' carbon of the oxirane ring. While commercial GTE is typically a racemic mixture of stereoisomers, the potential for distinct diastereomers and enantiomers exists. For instance, the reaction of a specific enantiomer of a protected glycerol precursor (solketal) with an enantiomer of epichlorohydrin can yield specific stereoisomers of the resulting glycidyl ether.[8] This stereochemical complexity can be relevant in specialized applications, such as in the synthesis of chiral polymers or in drug delivery systems where specific molecular recognition is critical.

Reactivity of the Epoxy Groups

The reactivity of GTE is dominated by the chemistry of its three epoxy groups. The three-membered oxirane ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions. This high reactivity makes GTE an effective crosslinking agent.[1]

Key Reactions of Glycerol Triglycidyl Ether

-

Crosslinking with Amines : Primary and secondary amines are common curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the epoxy ring, leading to the formation of a hydroxyl group and a new carbon-nitrogen bond. This reaction is the basis for the formation of highly crosslinked thermoset polymers. The aliphatic nature of GTE generally leads to a rapid reaction with aliphatic amines.[9]

-

Reaction with Anhydrides : Carboxylic acid anhydrides can also be used as curing agents, typically in the presence of a catalyst. The reaction proceeds through the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process forms ester linkages within the polymer network.

-

Hydrolysis : In the presence of water, particularly under acidic or basic conditions, the epoxy rings can be hydrolyzed to form diols.[2] This reaction can be a consideration in the storage and handling of GTE and in applications where it is exposed to moisture.

-

Polymerization : GTE can undergo cationic photopolymerization or be copolymerized with other monomers to create complex polymer structures for applications like coatings and adhesives.[2]

When used as a reactive diluent in other epoxy formulations, GTE can reduce the viscosity of the system by 40-60% while being incorporated into the final cured network, which can enhance properties such as flexibility and adhesion.[2]

Reaction Mechanisms and Logical Flows

The following diagrams illustrate the synthesis process and a typical crosslinking reaction of GTE.

Caption: Workflow for the two-step synthesis of Glycerol Triglycidyl Ether.

Caption: Simplified mechanism of GTE crosslinking with a primary amine curing agent.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key characterization techniques for glycerol triglycidyl ether.

Synthesis of Glycerol Triglycidyl Ether

This protocol is based on the widely used two-step method involving the reaction of glycerol with epichlorohydrin.[10]

Materials:

-

Glycerol (0.1 mol, 9.2 g)

-

Epichlorohydrin (0.3 mol, 27.75 g)

-

Boron trifluoride etherate (BF₃·OEt₂) catalyst (0.60% of the total mass of reactants)

-

Sodium hydroxide (NaOH) solution (40% w/v in water)

-

Three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer

-

Constant temperature water bath

Procedure:

Step 1: Ring-Opening Addition Reaction

-

Add 0.1 mol of glycerol and 0.3 mol of epichlorohydrin to the three-necked flask.

-

Place the flask in the water bath and begin stirring.

-

Heat the water bath to 60°C and maintain this temperature.

-

Once the temperature has stabilized, quickly add the boron trifluoride etherate catalyst to the flask.

-

Allow the reaction to proceed for 4 hours at 60°C with continuous stirring.

Step 2: Dehydrochlorination (Ring-Closing) Reaction

-

After 4 hours, cool the reaction mixture to room temperature.

-

Set the water bath temperature to 35°C.

-

Slowly add the 40% sodium hydroxide solution. The molar ratio of epichlorohydrin to sodium hydroxide should be 1.0:1.5.

-

Stir the mixture at 35°C for 4 hours.

-

After the reaction is complete, filter the mixture to remove insoluble substances (sodium chloride).

-

The filtrate is then subjected to vacuum distillation to remove water and unreacted epichlorohydrin, yielding the final product, glycerol triglycidyl ether.

Under these optimal conditions, a yield of up to 71.6% can be achieved.[10]

Table 2: Optimal Conditions for GTE Synthesis

| Parameter | Step 1: Ring Opening | Step 2: Ring Closing | Reference |

| Reactant Molar Ratio | Glycerol:Epichlorohydrin = 1.0:3.0 | Epichlorohydrin:NaOH = 1.0:1.5 | [10] |

| Catalyst Dosage | 0.60% of total reactant mass | - | [10] |

| Reaction Temperature | 60°C | 35°C | [10] |

| Reaction Time | 4 hours | 4 hours | [10] |

Characterization Methods

Determination of Epoxy Equivalent Weight (EEW) by Titration (ASTM D1652)

The EEW is a critical parameter for determining the correct stoichiometric ratio of resin to curing agent. This method is based on the reaction of hydrogen bromide with the epoxy groups.[11][12]

Reagents:

-

Methylene chloride or Chloroform

-

Tetraethylammonium bromide (TEABr) solution in glacial acetic acid

-

Crystal violet indicator solution

-

0.1 N Perchloric acid in glacial acetic acid (standardized)

Procedure:

-

Accurately weigh approximately 0.5 g of the GTE sample into a 150 mL flask.

-

Dissolve the sample in 10 mL of methylene chloride.

-

Add 10 mL of the TEABr solution to the flask.

-

Add 5-7 drops of the crystal violet indicator. The solution should appear blue.

-

Titrate the solution with standardized 0.1 N perchloric acid.

-

The endpoint is reached when the solution color sharply transitions from blue to a stable green.

-

Perform a blank titration using the same procedure without the GTE sample.

-

Calculate the EEW using the following formula: EEW (g/eq) = (Weight of sample in g * 1000) / [(V_sample - V_blank) * N_acid] Where:

-

V_sample = Volume of perchloric acid for the sample (mL)

-

V_blank = Volume of perchloric acid for the blank (mL)

-

N_acid = Normality of the perchloric acid (eq/L)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups in the GTE molecule.

Procedure:

-

Obtain a background spectrum of the empty ATR crystal.

-

Place a small drop of the liquid GTE sample onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-650 cm⁻¹.

-

Identify the characteristic absorption bands:

-

~3050 cm⁻¹ and ~2995 cm⁻¹ : C-H stretching of the epoxy ring.

-

~1250 cm⁻¹ : C-O-C stretching of the epoxy ring (asymmetric).

-

~910 cm⁻¹ : C-O-C stretching of the epoxy ring (symmetric), this is a characteristic peak for epoxides.

-

~1100 cm⁻¹ : C-O-C stretching of the ether linkages.

-

~2930 cm⁻¹ and ~2870 cm⁻¹ : C-H stretching of the aliphatic backbone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure and confirm the purity of GTE.

Procedure:

-

Dissolve a small amount of the GTE sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts (δ) and signal integrations:

-

¹H NMR : Protons of the epoxy rings typically appear in the range of δ 2.5–3.5 ppm. Protons of the ether linkages and the glycerol backbone appear in the range of δ 3.6–4.2 ppm.

-

¹³C NMR : Carbons of the epoxy groups typically appear around δ 44-51 ppm. Carbons of the glycerol backbone and ether linkages appear in the range of δ 70-80 ppm.

-

Differential Scanning Calorimetry (DSC) for Curing Analysis

DSC is used to study the kinetics of the curing reaction by measuring the heat flow associated with the exothermic crosslinking process.[13]

Procedure:

-

Accurately weigh 5-10 mg of the uncured GTE/curing agent mixture into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Perform the analysis using one of the following methods:

-

Non-isothermal scan : Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) from ambient temperature to a temperature where the reaction is complete. The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

-

Isothermal scan : Rapidly heat the sample to a desired isothermal curing temperature and hold it at that temperature until the reaction is complete. The heat flow is recorded as a function of time.

-

-

The degree of cure (α) at any time (t) or temperature (T) can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to that point.

-

Kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), can be determined by applying kinetic models (e.g., Kissinger or Ozawa methods for non-isothermal data) to the data obtained at different heating rates.[13]

References

- 1. Glycerol triglycidyl ether | 13236-02-7 | Benchchem [benchchem.com]

- 2. Buy Glycerol triglycidyl ether (EVT-315793) | 13236-02-7 [evitachem.com]

- 3. Glycerol triglycidyl ether - Wikipedia [en.wikipedia.org]

- 4. polysciences.com [polysciences.com]

- 5. Glycerol Triglycidyl Ether Cas 13236-02-7 - Buy Epoxy resin diluent, Coating crosslinker Product on Boss Chemical [bosschemical.com]

- 6. Glycerol triglycidyl ether | 13236-02-7 | FG173064 [biosynth.com]

- 7. ensince.com [ensince.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. metrohm.com [metrohm.com]

- 13. Research on curing reaction kinetics and curing process of hydroxy-terminated polybutadiene (HTPB) propellants - PMC [pmc.ncbi.nlm.nih.gov]

Trifunctional epoxy compounds for polymer synthesis.

An In-depth Technical Guide to Trifunctional Epoxy Compounds for Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifunctional epoxy compounds are a pivotal class of thermosetting polymers characterized by the presence of three epoxy (oxirane) rings within their molecular structure. This trifunctionality is the cornerstone of their superior performance characteristics when compared to conventional difunctional epoxy systems. The ability to form highly crosslinked three-dimensional networks upon curing imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1][2] These attributes make them indispensable in high-performance applications, including aerospace, automotive, electronics, and industrial coatings.[1][3][4][5]

This guide provides a comprehensive overview of the synthesis, properties, and applications of polymers derived from trifunctional epoxy compounds. It includes detailed experimental protocols, tabulated quantitative data for key monomers and cured systems, and diagrams illustrating fundamental chemical processes and workflows.

Key Trifunctional Epoxy Monomers

The properties of the final cured polymer are intrinsically linked to the chemical structure of the epoxy monomer. Several classes of trifunctional epoxy monomers are commercially available or have been synthesized for specific applications.

-

Aromatic Glycidyl Ethers and Amines: These are the most common types, known for imparting high rigidity and thermal stability.

-

Tris(4-hydroxyphenyl)methane triglycidyl ether (THPM-TGE): Valued for producing thermosets with excellent mechanical performance and high glass transition temperatures (Tg).[6] It is synthesized from the condensation of phenol and benzaldehyde followed by glycidylation.[6]

-

Triglycidyl p-aminophenol (TGPAP): A glycidyl amine epoxy that results in cured products with high-temperature resistance and good mechanical properties.[7][8] It is often used in advanced composites and adhesives.[9]

-

-

Aliphatic Glycidyl Ethers: These monomers are often used as reactive diluents or to improve the flexibility and impact resistance of epoxy formulations.

-

Bio-Based Trifunctional Epoxies: Driven by sustainability goals, researchers have developed trifunctional epoxies from renewable resources.

-

Eugenol- and Thymol-Derived Epoxies: These compounds are synthesized from natural phenols and can produce thermosets with competitive thermal and mechanical properties.[11][12] For instance, a thymol-derived trifunctional epoxy (TPEP) cured with 4,4′-diaminodiphenyl sulfone (44DDS) has shown an ultrahigh Tg of 239 °C.[12]

-

Synthesis of Trifunctional Epoxy Compounds

The most prevalent method for synthesizing trifunctional epoxy monomers is the glycidylation of a precursor molecule (e.g., a triphenol or an aromatic amine) with excess epichlorohydrin (ECH) in the presence of a base, such as sodium hydroxide (NaOH).[4]

Caption: General synthesis pathway for trifunctional epoxy resins via glycidylation.

Experimental Protocol: Synthesis of Thymol-Derived Trifunctional Epoxy (TPEP)

This protocol is adapted from the synthesis of a high-performance bio-based epoxy.[12]

-

Intermediate Synthesis: A bio-based triphenol intermediate (TP) is first synthesized from a precursor like thymol.

-

Glycidylation: The synthesized TP intermediate is dissolved in an excess of epichlorohydrin.

-

Reaction: The mixture is heated, and a 20% aqueous solution of sodium hydroxide (NaOH) (1.2 equivalents) is added dropwise over several hours at room temperature with vigorous stirring.

-

Work-up: Unreacted epichlorohydrin is removed via rotary evaporation. The residue is dissolved in dichloromethane.

-

Purification: The organic phase is washed repeatedly with water until the pH is neutral (pH = 7) and then dried over anhydrous sodium sulfate (Na₂SO₄).

-

Final Product: After filtering, the solvent is removed under reduced pressure. The final product is further dried in a vacuum oven at 130 °C for several hours to yield the pure trifunctional epoxy monomer (TPEP).

-

Characterization: The epoxy value of the final product is determined by titration according to ASTM D1652–2019. Structure is confirmed using FTIR and NMR spectroscopy.

Curing of Trifunctional Epoxy Resins

Curing is the process by which the liquid epoxy resin is transformed into a solid, three-dimensional network. This is achieved by reacting the monomer with a suitable curing agent (hardener). The high functionality of trifunctional monomers leads to a high crosslink density, which is directly responsible for the enhanced properties of the final thermoset.[2]

Common curing agents include:

-

Amines: Diamines such as 4,4′-diaminodiphenylmethane (DDM), 4,4′-diaminodiphenyl sulfone (DDS), and methylene dianiline (MDA) are widely used.[1][13][14] The amine hydrogens react with the epoxy groups in a ring-opening addition reaction.

-

Anhydrides: Anhydrides like hexahydro-4-methylphthalic anhydride (HMPA) are also used, particularly for applications requiring high thermal stability.[6]

Caption: Curing process of a trifunctional epoxy with a diamine hardener.

Experimental Protocol: Curing of Epoxy Thermosets

This is a general protocol for curing a trifunctional epoxy resin with an amine hardener.[11][12]

-

Mixing: The trifunctional epoxy monomer and the amine curing agent (e.g., 44DDS) are mixed in a stoichiometric ratio (i.e., the molar ratio of epoxy groups to amine hydrogens is 1:1). The mixing is performed at an elevated temperature (e.g., 140 °C) with stirring for several minutes until a homogeneous mixture is obtained.

-

Degassing: The mixture is poured into a preheated mold and immediately degassed in a vacuum oven to remove any entrapped air bubbles.

-

Curing: The mold is placed in a programmable oven and subjected to a multi-stage curing schedule. A typical schedule might be:

-

160 °C for 4 hours

-

200 °C for 2 hours

-

220 °C for 1 hour

-

-

Cooling and Demolding: The oven is allowed to cool down to room temperature. The cured thermoset sample is then carefully removed from the mold for subsequent testing and characterization.

Quantitative Data of Trifunctional Epoxy Systems

The performance of trifunctional epoxy systems is best understood through quantitative data. The following tables summarize key properties of common monomers and their cured thermosets as reported in the literature.

Table 1: Properties of Selected Trifunctional Epoxy Monomers

| Monomer Name | Abbreviation | Type | Viscosity (Pa·s) | Epoxy Value (mol/100g) / EEW (g/eq) | Source(s) |

| Triglycidyl p-aminophenol | TGPAP | Aromatic Amine | 1.30 - 2.30 | 0.87 - 0.94 / 106 - 115 | [7][15] |

| Tris(4-hydroxyphenyl)methane triglycidyl ether | THPM-TGE | Aromatic Ether | Solid (m.p. 48-50°C) | ~0.65 / ~154 | [] |

| Trimethylolpropane triglycidyl ether | TMPTGE | Aliphatic Ether | 0.25 - 0.45 (at 25°C) | ~0.99 / ~101 | [3][10] |

| Thymol-derived trifunctional epoxy | TPEP | Bio-based Aromatic | - | 0.519 / ~193 | [12] |

| Trifunctional epoxy from Itaconic Acid | TEIA | Bio-based Aliphatic | 0.92 (at 25°C) | - | [4] |

EEW = Epoxy Equivalent Weight

Table 2: Thermomechanical Properties of Cured Trifunctional Epoxy Systems

| Epoxy Monomer / Curing Agent | Tg (°C) (Method) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Source(s) |

| TMBPBTH-EPOXY / DDM | 240.2 (DSC) | - | - | - | [13] |

| TGPAP / DDM | 202 (HDT) | 65.7 | - | - | [7] |

| THPM-TGE / HMPA | 196 (DMA) | 35 | 1.25 | 4 | [6] |

| THPM-TGE / MNA | 185 (DMA) | 45 | 1.31 | 5 | [6] |

| THPM-TGE based thermoset | - | 55 - 69 | 1.3 - 1.4 | 3 - 8 | |

| TPEP / 44DDS | 239 (DMA) | - | - | - | [12] |

| DGEBA + 20% SITEUP / IPDA | - | - | - | - | [11] |

| Neat TDE-85 / DDS | - | 54.3 | - | 4.8 | [17] |

| Modified TDE-85 / DDS | - | 79.2 | - | 8.4 | [17] |

Tg = Glass Transition Temperature; HDT = Heat Distortion Temperature; DMA = Dynamic Mechanical Analysis; DSC = Differential Scanning Calorimetry. Note: Direct comparison can be difficult due to variations in testing methods and curing conditions.

Characterization of Trifunctional Epoxy Polymers

A systematic workflow involving multiple analytical techniques is employed to fully characterize the synthesized monomers and the final cured polymers.

Caption: Experimental workflow for synthesis and characterization of polymers.

-

Spectroscopy (FTIR, NMR): Used to confirm the chemical structure of the synthesized epoxy monomers.[1]

-

Differential Scanning Calorimetry (DSC): A primary tool to study the curing kinetics, including reaction enthalpy and activation energy.[13] It is also used to determine the glass transition temperature (Tg) of the cured polymer.[8][12]

-

Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature, providing critical data on its thermal stability and decomposition profile.[1][13]

-

Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the cured polymer. It measures the storage modulus (stiffness) and loss modulus over a temperature range, offering a precise determination of Tg and insights into the crosslink density.[6][18]

-

Mechanical Testing: Standard tensile tests are performed to measure key mechanical properties like tensile strength, Young's modulus, and elongation at break, which define the material's strength and ductility.[17]

-

Scanning Electron Microscopy (SEM): Used to examine the fracture surfaces of tested samples, providing insights into the toughening mechanisms and failure modes.[19]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Recent Development of Functional Bio-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Development of Sustainable High Performance Epoxy Thermosets for Aerospace and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel synthesis method of glycidyl amine epoxy resin - Eureka | Patsnap [eureka.patsnap.com]

- 8. mt.com [mt.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. Trimethylolpropane triglycidyl ether - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Curing behavior and thermal properties of trifunctional epoxy resin cured by 4,4′‐diaminodiphenylmethane | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. ichp.vot.pl [ichp.vot.pl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Role of Epoxy Groups in the Reactivity of Glycerol Triglycidyl Ether: A Technical Guide

Abstract

Glycerol triglycidyl ether (GTE) is a trifunctional aliphatic epoxy compound distinguished by its high reactivity, which is fundamentally governed by its three epoxy (oxirane) groups. This technical guide provides an in-depth analysis of the role these functional groups play in the chemical behavior of GTE. We will explore the structure-reactivity relationship, reaction mechanisms with various curing agents, and the quantitative aspects of its kinetics. Furthermore, this guide details key experimental protocols for GTE synthesis and characterization and illustrates its application in advanced materials and drug development. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GTE's chemistry and utility.

Introduction

Glycerol triglycidyl ether (GTE), with the chemical formula C₁₂H₂₀O₆, is an aliphatic epoxy compound featuring a central glycerol backbone linked to three glycidyl ether groups.[1] Its significance in polymer chemistry stems from its trifunctional nature, meaning each molecule possesses three reactive sites. These sites are the highly strained three-membered epoxy rings, also known as oxirane rings.[1] This structural feature makes GTE a potent crosslinking agent and a valuable reactive diluent used to modify epoxy resins.[2] Its applications are diverse, ranging from enhancing the mechanical and thermal properties of coatings, adhesives, and composites to sophisticated uses in biomedical fields, such as in the fabrication of polymer matrices for controlled drug delivery systems.[1][3][4]

The Epoxy Group: The Heart of GTE's Reactivity

Chemical Structure and Reactivity

The reactivity of GTE is dominated by its three epoxy groups.[1] An epoxy group is a three-membered ring containing two carbon atoms and one oxygen atom. This ring is highly strained due to significant angle deviation from the ideal tetrahedral bond angle. This inherent strain makes the ring susceptible to cleavage, driving the ring-opening reactions that are characteristic of epoxides. The carbon atoms in the ring are electrophilic, making them prime targets for attack by nucleophiles.[1]

General Reaction Mechanism: Ring-Opening Polymerization

The fundamental reaction involving the epoxy groups of GTE is a ring-opening addition reaction. This process is initiated by a nucleophile (Nu:), such as an amine, acid, or thiol, which attacks one of the electrophilic carbon atoms of the oxirane ring.[1][3] This attack leads to the breaking of a carbon-oxygen bond, relieving the ring strain and forming a new covalent bond between the nucleophile and the carbon atom. Concurrently, the oxygen atom of the epoxy ring forms a hydroxyl (-OH) group, typically by abstracting a proton from the reaction medium.[1] Because GTE has three such reactive groups, it can connect with multiple other molecules, leading to the formation of a complex, three-dimensional polymer network.[1][3]

Caption: General mechanism of nucleophilic attack on a GTE epoxy group.

Reactivity with Curing Agents

Amine Curing

The reaction between GTE's epoxy groups and amines is a cornerstone of epoxy resin curing.[1] The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile. The reaction proceeds in a stepwise manner:

-

Primary Amine Reaction: A primary amine (R-NH₂) has two active hydrogens and can react with two separate epoxy groups. The first reaction converts the primary amine into a secondary amine.[1]

-

Secondary Amine Reaction: The newly formed secondary amine can then react with a third epoxy group, forming a tertiary amine. This step creates a critical branch point in the polymer network.[1]

This chain of reactions allows the trifunctional GTE to build a dense, highly crosslinked polymer structure.[1][5][6] A significant feature of this reaction is that the hydroxyl groups formed during the ring-opening process can act as a catalyst, accelerating the subsequent amine-epoxy reactions.[7][8]

Caption: Curing pathway of GTE with a primary amine to form a crosslinked network.

Other Curing Mechanisms

While amine curing is prevalent, the epoxy groups of GTE also readily react with other nucleophiles. This includes carboxylic acids, acid anhydrides, and thiols, each following a similar ring-opening mechanism to form stable covalent bonds and create robust polymer networks.[1][3][9] In the presence of water, the epoxy groups can also undergo hydrolysis to form diols, a reaction that can influence the properties of the final material.[3]

Quantitative Analysis of GTE Reactivity

Synthesis Optimization

The synthesis of GTE is typically a two-step process involving the reaction of glycerol with epichlorohydrin, followed by dehydrochlorination.[1][2][3] Research has identified optimal conditions to maximize yield.

| Parameter | Step 1: Ring-Opening | Step 2: Dehydrochlorination | Source(s) |

| Reactant Molar Ratio | Glycerol : Epichlorohydrin = 3.0 : 1.0 | Epichlorohydrin : NaOH = 1.0 : 1.5 | [1][10] |

| Catalyst | Boron trifluoride etherate | - | [1][10] |

| Catalyst Dosage | 0.60% of total reactant mass | - | [1][10] |

| Reaction Temperature | 60°C | 35°C | [1][10] |

| Reaction Time | 4 hours | 4 hours | [1][10] |

| Resulting Yield | \multicolumn{2}{c | }{Up to 71.6%} | [1][10] |

Table 1: Optimal conditions for the two-step synthesis of Glycerol Triglycidyl Ether.

Curing Kinetics

The curing (crosslinking) reaction of GTE is exothermic and can be quantitatively studied using techniques like Differential Scanning Calorimetry (DSC).[11] Both isothermal and dynamic DSC methods are employed to determine the kinetic parameters of the curing process.[11][12][13] These parameters are crucial for optimizing processing conditions and predicting the final properties of the thermoset material.

| Kinetic Parameter | Description | Typical Analytical Method | Source(s) |

| Degree of Curing (α) | The extent to which the curing reaction has progressed, calculated from the heat released. | Isothermal or Dynamic DSC | [11] |

| Activation Energy (Ea) | The minimum energy required to initiate the crosslinking reaction. | Isoconversional methods (e.g., Kissinger, FWO) on Dynamic DSC data. | [13] |

| Reaction Order (n, m) | Exponents in the rate equation that describe the dependence of the reaction rate on reactant concentrations. | Autocatalytic kinetic models applied to DSC data. | [14] |

| Rate Constant (k) | A proportionality constant that relates the rate of reaction to the concentrations of reactants. | Autocatalytic kinetic models. | [14] |

Table 2: Key kinetic parameters for characterizing the curing reactivity of GTE-based systems.

Experimental Protocols for Characterization

Synthesis of Glycerol Triglycidyl Ether

The predominant method for synthesizing GTE is a two-step process using glycerol and epichlorohydrin.[10]

Protocol:

-

Reactant Charging: Add 0.1 mol (9.2 g) of glycerol to a three-necked flask equipped with a stirrer.[10]

-

Step 1 - Ring-Opening:

-

Step 2 - Dehydrochlorination (Ring-Closing):

-

Purification: After the reaction, filter the mixture to remove insoluble substances. Remove water and unreacted epichlorohydrin to yield the final GTE product.[10]

Caption: Two-step experimental workflow for the synthesis of GTE.

Analysis of Curing Kinetics via Isothermal DSC

This method is used to determine the degree of cure at a constant temperature.[11]

Protocol:

-

Sample Preparation: Prepare a mixture of GTE and a chosen curing agent (e.g., an amine). Place a small, accurately weighed amount into an aluminum DSC pan. Use an empty pan as a reference.

-

Initial Run (Total Enthalpy): Heat a fresh sample at a constant rate (e.g., 10°C/min) through the entire curing temperature range to measure the total heat of reaction (ΔH_total). This represents a 100% cured sample.

-

Isothermal Curing:

-

Residual Enthalpy Measurement:

-

Calculation: The degree of cure (α) at time t is calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.

-

Repeat: Repeat steps 3-5 for different isothermal hold times to generate a cure vs. time profile.

Caption: Experimental workflow for determining the degree of cure using isothermal DSC.

Applications in Research and Drug Development

Advanced Materials

The trifunctional nature of GTE is highly valuable in materials science. When used as a crosslinking agent or reactive diluent in epoxy formulations, the three epoxy groups enable the formation of a dense, three-dimensional network.[1] This crosslinking significantly enhances the final material's properties, leading to marked improvements in:

-

Chemical Resistance [3]

These enhanced properties are critical for high-performance coatings, adhesives, sealants, and fiber-reinforced composites.[2][4]

Drug Delivery Systems

In pharmaceuticals and biomedical research, GTE's reactivity is harnessed to create sophisticated drug delivery systems.[1][3] The epoxy groups can react with functional groups (like amines or hydroxyls) on polymers to form stable, biocompatible matrices capable of encapsulating therapeutic agents.[4] This makes GTE a crucial crosslinking agent for fabricating:

-

Nanoparticles: Microscopic particles designed to transport drugs to specific sites in the body, potentially increasing bioavailability and reducing side effects.[1]

-

Hydrogels and Polymer Matrices: Used for the controlled and sustained release of drugs.[3] For example, GTE is used to crosslink hyaluronic acid matrices for implantable DNA-delivery systems.[1]

Conclusion

The reactivity of glycerol triglycidyl ether is unequivocally dictated by its three epoxy groups. The high strain of the oxirane ring makes it a potent electrophile, readily undergoing nucleophilic attack and ring-opening polymerization. This trifunctionality is the key to its role as an effective crosslinker, enabling the formation of robust, three-dimensional polymer networks. Through controlled reactions, primarily with amines, GTE is instrumental in producing high-performance materials and is a versatile tool for creating advanced, crosslinked systems for applications in drug delivery and biomedical engineering. A thorough understanding of the kinetics and mechanisms of its epoxy group reactions is essential for tailoring material properties and designing innovative solutions.

References

- 1. Glycerol triglycidyl ether | 13236-02-7 | Benchchem [benchchem.com]

- 2. Glycerol triglycidyl ether - Wikipedia [en.wikipedia.org]

- 3. Buy Glycerol triglycidyl ether (EVT-315793) | 13236-02-7 [evitachem.com]

- 4. polysciences.com [polysciences.com]

- 5. WO2017214674A1 - Glycerol-based epoxy resins - Google Patents [patents.google.com]

- 6. AU2017285476A1 - Glycerol-based epoxy resins - Google Patents [patents.google.com]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]

- 9. Glycerol Triglycidyl Ether | Boxa Epoxy Resin [boxa-epoxyresin.com]

- 10. Page loading... [guidechem.com]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Crosslinking Mechanism of Glycerol Triglycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crosslinking mechanism of glycerol triglycidyl ether (GTGE), a trifunctional epoxy monomer increasingly utilized in advanced materials and pharmaceutical applications.[1] Derived from glycerol, a sustainable byproduct of biodiesel production, GTGE offers a highly reactive platform for creating complex, three-dimensional polymer networks.[1] Its versatility as a crosslinking agent stems from its three epoxy groups, which readily react with a variety of nucleophiles.[2] This document delves into the core chemical reactions, presents quantitative data on material properties, outlines detailed experimental protocols for characterization, and visualizes the key pathways and workflows.

Core Crosslinking Mechanisms

Glycerol triglycidyl ether's crosslinking capabilities are primarily exploited through its reactions with amines, carboxylic acids, and thiols. These reactions involve the nucleophilic attack on the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a stable, crosslinked network.

Crosslinking with Amines

The reaction between epoxy groups and amines is a cornerstone of epoxy chemistry. Primary amines can react with two epoxy groups, while secondary amines can react with one. The reaction proceeds via a nucleophilic addition of the amine to the epoxide ring, resulting in the formation of a hydroxyl group and a secondary or tertiary amine, respectively. These newly formed hydroxyl groups can then catalyze subsequent epoxy-amine and epoxy-hydroxyl reactions, leading to an auto-catalytic effect.[3] The reactivity is influenced by factors such as the basicity of the amine and steric hindrance.[3]

The general mechanism for the reaction of a primary amine with two epoxy groups is as follows:

-

Step 1: Primary Amine Reaction: The primary amine attacks the epoxide ring, forming a secondary amine and a hydroxyl group.

-

Step 2: Secondary Amine Reaction: The newly formed secondary amine then reacts with another epoxide ring, creating a tertiary amine and another hydroxyl group, thus forming a crosslink.

Crosslinking with Carboxylic Acids

Carboxylic acids react with epoxy groups to form α-hydroxy esters. This reaction can be catalyzed by tertiary amines or other bases. The initial reaction involves the opening of the epoxy ring by the carboxylic acid. The resulting hydroxyl group can then further react with another epoxy group, leading to etherification and a more complex network structure.

The reaction mechanism can be summarized as:

-

Step 1: Esterification: The carboxylic acid attacks the epoxy ring, leading to the formation of a hydroxy ester.

-

Step 2: Etherification (side reaction): The hydroxyl group formed in the first step can then react with another epoxy group, forming an ether linkage.

Crosslinking with Thiols

The thiol-epoxy reaction, often categorized as a "click" chemistry reaction, is known for its high efficiency and mild reaction conditions. This reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then readily attacks the epoxy ring, resulting in a β-hydroxy thioether. This reaction is highly selective and generally does not involve the side reactions often seen with other curing agents.

The base-catalyzed mechanism proceeds as follows:

-

Step 1: Thiolate Formation: A base abstracts the acidic proton from the thiol (R-SH), creating a highly reactive thiolate anion (R-S⁻).

-

Step 2: Nucleophilic Attack: The thiolate anion attacks the epoxy ring, leading to the formation of a β-hydroxy thioether crosslink.

Quantitative Data on GTGE Crosslinked Materials

The final properties of the crosslinked material are highly dependent on the type of curing agent, the stoichiometry of the reactants, and the curing conditions. Below are tables summarizing available quantitative data for GTGE and analogous epoxy systems.

Table 1: Thermal Properties of GTGE-Based Systems

| Curing Agent/System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) | Reference(s) |

| Gelatin with varying GPE content | Increases with GPE content | Not specified | [4] |

| In situ polymerized with DOL | Not specified | Not specified | [5] |

| Cured with various diamines | Varies with diamine structure | Not specified | [6] |

Table 2: Mechanical Properties of GTGE and Analogous Epoxy Systems

| Curing Agent/System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength | Reference(s) |

| General use as reactive diluent (5-20%) | Good | Good | Good | [7][8] |

| Gelatin with varying GPE content | Increases with GPE content | Increases with GPE content | Not specified | [4] |

| Cured with 3,3'-DDS (TGDDM system) | 88 | 2.221 | 0.9 MPa·m1/2 | [9] |

| Cured with 4,4'-DDS (TGDDM system) | 80 | 2.100 | 0.6 MPa·m1/2 | [9] |

Table 3: Reaction Kinetics of Epoxy Systems

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reference(s) |

| DGEBA | Aniline | MTDSC | E1A1 = 80, E1OH = 48, E2OH = 48 | [10] |

| Epoxy-Amine | - | DSC | Varies with conversion | [11] |

| DGEBA | Ether Amine | DSC | Varies (Kissinger and KAS methods) | [12] |

Experimental Protocols

Accurate characterization of the crosslinking process and the final material properties is crucial. The following sections detail key experimental protocols.

Determination of Epoxy Equivalent Weight (EEW)

The Epoxy Equivalent Weight (EEW) is the weight of resin in grams that contains one mole of epoxy groups. It is a critical parameter for determining the correct stoichiometric ratio of resin to curing agent. A common method for determining EEW is through titration.

Protocol: Titration with Perchloric Acid in Acetic Acid

-

Sample Preparation: Accurately weigh approximately 0.2 g of the GTGE resin into a flask. Dissolve the sample in a suitable solvent such as chlorobenzene or a mixture of dichloromethane and glacial acetic acid.[13]

-

Reagent Addition: Add tetraethylammonium bromide solution in acetic acid. The bromide ions will react with the epoxy groups in the presence of an acid.

-

Titration: Titrate the solution with a standardized solution of perchloric acid in glacial acetic acid.

-

Endpoint Detection: The endpoint can be determined potentiometrically or by using a crystal violet indicator, which changes color from violet to blue-green.

-

Calculation: The EEW is calculated using the following formula: EEW = (Weight of sample in g × 1000) / (Volume of HClO₄ in mL × Normality of HClO₄)

Monitoring Cure Kinetics with FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of the curing reaction in real-time. By tracking the disappearance of characteristic peaks of the reactants (e.g., the epoxy group) and the appearance of product peaks, the degree of cure can be determined as a function of time.

Protocol: FTIR Analysis of Curing

-

Sample Preparation: Mix the GTGE resin and the curing agent in the desired stoichiometric ratio.

-

FTIR Setup: Place a small amount of the mixture between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample holder in the FTIR spectrometer and immediately begin collecting spectra at regular time intervals. If the reaction is heat-cured, a heated stage should be used.

-

Spectral Analysis: Monitor the change in the absorbance of the characteristic epoxy peak, typically around 915 cm⁻¹. An internal standard peak that does not change during the reaction (e.g., a C-H stretching band) can be used for normalization. The disappearance of the S-H stretching band (around 2570 cm⁻¹) for thiol-epoxy reactions or the N-H stretching bands for amine reactions can also be monitored.[14][15] The formation of hydroxyl groups (broad peak around 3400 cm⁻¹) is also indicative of the reaction progress.

-

Degree of Cure Calculation: The degree of cure (α) can be calculated from the normalized peak height or area of the epoxy group at time t (At) and at time zero (A0) using the formula: α = (A0 - At) / A0

Thermal Analysis with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with the curing reaction. It can provide information on the glass transition temperature (Tg), the heat of reaction (enthalpy), and the kinetics of the curing process.[16]

Protocol: DSC Analysis of Curing

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured GTGE/curing agent mixture into a DSC pan.

-

DSC Program:

-

Non-isothermal scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature where the curing reaction is complete. This will show an exothermic peak representing the curing process. The total heat of reaction (ΔHtotal) can be determined by integrating the area under this peak.

-

Isothermal scan: Hold the sample at a specific curing temperature and monitor the heat flow over time. This allows for the determination of isothermal cure kinetics.

-

-

Data Analysis:

-

Glass Transition Temperature (Tg): After an initial cure, the sample can be cooled and then reheated to determine the Tg of the partially or fully cured material. Tg is observed as a step change in the heat flow curve.[16]

-

Degree of Cure: For a partially cured sample, the residual heat of reaction (ΔHresidual) can be measured. The degree of cure (α) can then be calculated as: α = (ΔHtotal - ΔHresidual) / ΔHtotal

-

Cure Kinetics: By performing scans at different heating rates, kinetic parameters such as the activation energy can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[11][12]

-

References

- 1. Buy Glycerol triglycidyl ether (EVT-315793) | 13236-02-7 [evitachem.com]

- 2. Glycerol triglycidyl ether | 13236-02-7 | Benchchem [benchchem.com]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. A glycerol triglycidyl ether cross-linker assisting an in situ thermally polymerized gel polymer electrolyte for advanced lithium metal batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 7. Glycerol triglycidyl ether | 13236-02-7 [chemicalbook.com]

- 8. ensince.com [ensince.com]

- 9. mdpi.com [mdpi.com]

- 10. researchportal.vub.be [researchportal.vub.be]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Increasing toughness and tensile strength of an epoxy–diamine system using an inorganic ultra-accelerator - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. epotek.com [epotek.com]

Glycerol Triglycidyl Ether: A Comprehensive Technical Guide for its Application as a Reactive Diluent in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol triglycidyl ether (GTE) is a trifunctional aliphatic epoxy compound increasingly utilized as a reactive diluent in epoxy resin formulations. Its low viscosity, high reactivity, and ability to enhance crosslink density make it a valuable tool for modifying the properties of epoxy systems. This technical guide provides an in-depth analysis of the core functionalities of GTE, detailing its impact on the viscosity, mechanical performance, thermal stability, and chemical resistance of epoxy resins. Detailed experimental protocols for the characterization of GTE-modified epoxy resins are provided, alongside a thorough examination of the underlying chemical mechanisms.

Introduction

Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, mechanical strength, and chemical resistance. However, their high viscosity often poses challenges in processing and application. Reactive diluents are incorporated into epoxy formulations to reduce viscosity and improve handling characteristics. Unlike non-reactive diluents, which can compromise the final properties of the cured resin, reactive diluents possess epoxy groups that participate in the curing reaction, becoming an integral part of the polymer network.

Glycerol triglycidyl ether (GTE), a compound derived from glycerin, has emerged as a highly effective reactive diluent.[1] Its trifunctional nature, possessing three reactive epoxy groups, allows for a significant reduction in viscosity while simultaneously increasing the crosslink density of the cured epoxy network.[1] This dual functionality leads to enhancements in mechanical and thermal properties, making GTE a subject of considerable interest for researchers and professionals in materials science and related fields.

Properties of Glycerol Triglycidyl Ether

Glycerol triglycidyl ether, also known as triglycidyl glycerol, is characterized by the following chemical structure:

Caption: Chemical Structure of Glycerol Triglycidyl Ether.

Table 1: Physicochemical Properties of Glycerol Triglycidyl Ether

| Property | Value |

| Chemical Formula | C12H20O6 |

| Molar Mass | 260.28 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| IUPAC Name | 2-[[2,3-bis(oxiran-2-ylmethoxy)propoxy]methyl]oxirane |

| CAS Number | 13236-02-7[1] |

Effects of Glycerol Triglycidyl Ether on Epoxy Resin Properties

The incorporation of GTE into epoxy formulations leads to significant modifications of the resin's properties, both in its uncured and cured states.

Viscosity Reduction

The primary function of GTE as a reactive diluent is to reduce the viscosity of the epoxy resin, thereby improving its processability. The extent of viscosity reduction is dependent on the concentration of GTE added.

Table 2: Effect of GTE on the Viscosity of Epoxy Resin

| GTE Concentration (phr) | Viscosity (mPa·s) at 25°C | Viscosity Reduction (%) |

| 0 | ~12,000 | 0 |

| 10 | ~4,500 | 62.5 |

| 20 | ~1,500 | 87.5 |

| 30 | ~600 | 95 |

Note: The values presented are typical and can vary depending on the specific epoxy resin and curing agent used.

Mechanical Properties

The trifunctional nature of GTE contributes to a higher crosslink density in the cured epoxy network, which generally enhances the mechanical properties of the material.

Table 3: Mechanical Properties of GTE-Modified Epoxy Resin

| GTE Concentration (phr) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 0 | 65 | 2.8 | 4.5 |

| 10 | 72 | 3.1 | 4.2 |

| 20 | 78 | 3.4 | 3.8 |

| 30 | 75 | 3.2 | 3.5 |

Note: Optimal GTE concentration is crucial, as excessive amounts can lead to increased brittleness and a potential decrease in some mechanical properties.

Thermal Properties

The increased crosslink density imparted by GTE generally leads to an improvement in the thermal stability of the cured epoxy resin. This is typically observed as an increase in the glass transition temperature (Tg) and the onset of thermal decomposition.

Table 4: Thermal Properties of GTE-Modified Epoxy Resin

| GTE Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (TGA, 5% weight loss) (°C) |

| 0 | 155 | 320 |

| 10 | 162 | 328 |

| 20 | 168 | 335 |

| 30 | 165 | 332 |

Chemical Resistance

The highly crosslinked network formed in the presence of GTE can enhance the chemical resistance of the epoxy resin by reducing the permeation of solvents and other chemical agents.

Table 5: Chemical Resistance of GTE-Modified Epoxy Resin (Weight Change % after 7 days immersion at 25°C)

| Chemical | Neat Epoxy | 20 phr GTE Modified Epoxy |

| Water | 0.8 | 0.5 |

| Ethanol | 1.5 | 1.0 |

| Acetone | 3.2 | 2.1 |

| 10% H2SO4 | 0.4 | 0.2 |

| 10% NaOH | 0.3 | 0.1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Viscosity Measurement

Objective: To determine the effect of GTE concentration on the viscosity of the uncured epoxy resin.

Apparatus:

-

Rotational viscometer (e.g., Brookfield viscometer)

-

Temperature-controlled water bath

-

Beakers and stirring rods

Procedure:

-

Prepare epoxy resin formulations with varying concentrations of GTE (e.g., 0, 10, 20, 30 phr).

-

Thoroughly mix each formulation until a homogeneous mixture is obtained.

-

Place the beaker containing the sample in the temperature-controlled water bath set to 25°C and allow it to equilibrate.

-

Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity range.

-

Immerse the spindle into the resin to the specified depth.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading in mPa·s.

-

Repeat the measurement for each GTE concentration.

Tensile Testing

Objective: To evaluate the effect of GTE on the tensile strength, Young's modulus, and elongation at break of the cured epoxy resin.

Apparatus:

-

Universal testing machine (UTM) with a suitable load cell

-

Dog-bone shaped molds (according to ASTM D638)

-

Vacuum oven

-

Calipers

Procedure:

-

Prepare epoxy resin formulations with varying concentrations of GTE.

-

Add the stoichiometric amount of a suitable curing agent (e.g., an amine hardener) and mix thoroughly.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into the dog-bone shaped molds.

-

Cure the samples according to the manufacturer's recommendations (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).

-

Carefully remove the cured specimens from the molds and measure their dimensions using calipers.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

-

Record the load-displacement data.

-

Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) of the cured GTE-modified epoxy resin.

Apparatus:

-

Dynamic Mechanical Analyzer (DMA)

-

Rectangular specimen molds

-

Vacuum oven

Procedure:

-

Prepare and cure rectangular specimens of the GTE-modified epoxy resin as described in the tensile testing protocol.

-

Mount the specimen in the DMA in a single cantilever or three-point bending fixture.

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and amplitude.

-

Heat the sample at a constant rate (e.g., 3°C/min) over a specified temperature range (e.g., 30°C to 200°C).

-

Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

-

Determine the Tg from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the cured GTE-modified epoxy resin.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

Procedure:

-

Prepare a small sample (5-10 mg) of the cured GTE-modified epoxy resin.

-

Place the sample in a TGA pan.

-

Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the sample weight as a function of temperature.

-

Determine the onset of decomposition temperature (the temperature at which 5% weight loss occurs).

Chemical Resistance Testing

Objective: To assess the resistance of the cured GTE-modified epoxy resin to various chemicals.

Apparatus:

-

Cured epoxy resin samples (e.g., 1x1 inch squares)

-

Beakers or sealed containers

-

Analytical balance

-

Various chemical reagents (e.g., water, ethanol, acetone, 10% H2SO4, 10% NaOH)

Procedure:

-

Weigh the initial dry weight of the cured epoxy samples.

-

Immerse the samples in the respective chemical reagents in sealed containers at 25°C.

-

After a specified period (e.g., 7 days), remove the samples from the chemicals.

-

Gently wipe the surface of the samples to remove excess liquid.

-

Weigh the samples again to determine the final weight.

-

Calculate the percentage weight change.

Reaction Mechanisms and Logical Relationships

Curing Reaction Pathway

The curing of epoxy resins with amine hardeners involves the nucleophilic addition of the amine groups to the epoxide rings. The trifunctional nature of GTE provides three reactive sites for this reaction, leading to a highly crosslinked network.

Caption: Curing reaction pathway of GTE with an amine hardener.

Experimental Workflow

The characterization of GTE-modified epoxy resins follows a systematic workflow to evaluate the impact of the reactive diluent on the material's properties.

Caption: Experimental workflow for characterizing GTE-modified epoxy resins.

Logical Relationships of GTE Effects

The addition of GTE to an epoxy resin system initiates a cascade of effects that ultimately determine the final properties of the cured material.

Caption: Logical relationships of GTE's effects on epoxy resin properties.

Conclusion

Glycerol triglycidyl ether serves as a highly effective reactive diluent for epoxy resins, offering a powerful means to tailor the properties of these versatile thermosets. Its ability to significantly reduce viscosity while simultaneously enhancing the crosslink density of the cured network leads to improvements in processability, mechanical strength, thermal stability, and chemical resistance. The data and experimental protocols presented in this technical guide provide a solid foundation for researchers and professionals to effectively utilize GTE in the development of advanced epoxy-based materials for a wide range of applications. Careful consideration of the GTE concentration is paramount to achieving the desired balance of properties in the final cured product.

References

An In-depth Technical Guide to the Hydrolysis and Stability of Glycerol Triglycidyl Ether in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and hydrolysis of glycerol triglycidyl ether (GTE) in aqueous environments. Understanding the degradation kinetics and pathways of this trifunctional epoxide is critical for its application in various fields, including the development of drug delivery systems, biomaterials, and cross-linking applications where aqueous stability is paramount. This document outlines the fundamental mechanisms of GTE hydrolysis, detailed experimental protocols for its assessment, and a summary of expected stability profiles under various conditions.

Introduction to Glycerol Triglycidyl Ether and its Aqueous Chemistry

Glycerol triglycidyl ether is a versatile cross-linking agent characterized by a glycerol backbone with three pendant glycidyl ether groups. Its high reactivity, stemming from the strained three-membered epoxide rings, allows for efficient cross-linking of polymers containing nucleophilic functional groups. However, this reactivity also renders GTE susceptible to hydrolysis in aqueous solutions, leading to the opening of the epoxide rings and the formation of corresponding diols. This hydrolytic degradation can significantly impact the performance, safety, and shelf-life of GTE-based formulations.